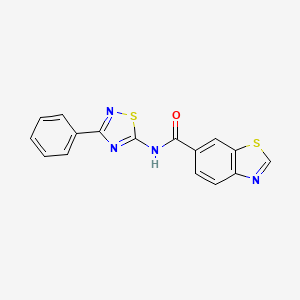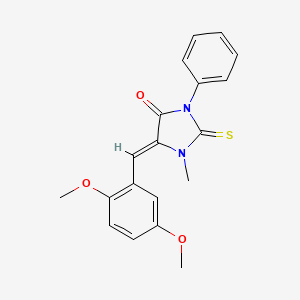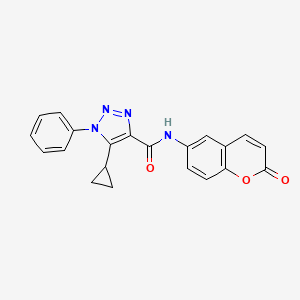
N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1,3-benzothiazole-6-carboxamide
描述
N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1,3-benzothiazole-6-carboxamide, commonly known as PTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PTB is a heterocyclic organic compound with a molecular formula of C18H11N3OS2.
作用机制
The mechanism of action of PTB is not fully understood. However, it has been proposed that PTB may exert its biological activities through the inhibition of specific enzymes or the modulation of specific signaling pathways.
Biochemical and Physiological Effects
PTB has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that PTB can induce apoptosis in cancer cells, inhibit the activity of α-glucosidase, and inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that PTB can reduce blood glucose levels in diabetic rats and inhibit the growth of tumor xenografts in mice.
实验室实验的优点和局限性
PTB has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. It is also stable under normal laboratory conditions. However, PTB has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life, which can limit its effectiveness in certain experiments.
未来方向
There are several future directions for research on PTB. One direction is to further investigate its potential applications in medicinal chemistry, particularly in the development of anticancer and antidiabetic drugs. Another direction is to explore its potential applications in material science, particularly in the development of fluorescent probes for the detection of metal ions. Additionally, further studies are needed to fully understand the mechanism of action of PTB and its potential side effects.
科学研究应用
PTB has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, PTB has been shown to exhibit potential anticancer, antidiabetic, and anti-inflammatory activities. In material science, PTB has been used as a fluorescent probe for the detection of metal ions. In analytical chemistry, PTB has been used as a reagent for the determination of trace amounts of copper ions in various samples.
属性
IUPAC Name |
N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4OS2/c21-15(11-6-7-12-13(8-11)22-9-17-12)19-16-18-14(20-23-16)10-4-2-1-3-5-10/h1-9H,(H,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSSVZSEOAAPCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]estra-1,3,5(10)-triene-3,17-diol](/img/structure/B4648861.png)
![1-(2-chloro-4-fluorobenzyl)-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B4648863.png)
![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4648868.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-N'-(4-fluorobenzyl)thiourea](/img/structure/B4648879.png)
![N-(4-bromo-2-fluorophenyl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4648884.png)
![5-[(3,4-dichlorobenzyl)amino]-5-oxopentanoic acid](/img/structure/B4648886.png)

![N-benzyl-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4648897.png)
![2-{[1-isobutyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-imidazol-2-yl]thio}acetamide](/img/structure/B4648912.png)
![2-{3-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4648915.png)

![4-{[4-(4-ethylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B4648926.png)
![ethyl 5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B4648929.png)